Calcium glutamic acid

Sodium reduction Umami taste equivalence Low-salt food formulation

Calcium diglutamate (CDG, CAS 5996-22-5) is a zero-sodium umami enhancer that delivers 12.06% elemental calcium for dual-purpose flavour enhancement and mineral fortification in a single ingredient. • Enables 43-67% NaCl reduction in soups/bouillons with equivalent or superior palatability across 5/6 sensory scales • Improves gel strength (G'), water-holding & oil-binding in low-temperature meat systems vs. 3% salt control (P<0.05) • EFSA group ADI 30 mg/kg bw/day; JECFA ADI 'not specified'; ≥98% purity per EU Reg. 231/2012

Molecular Formula C5H9CaNO4
Molecular Weight 187.21 g/mol
Cat. No. B8335993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium glutamic acid
Molecular FormulaC5H9CaNO4
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)N.[Ca]
InChIInChI=1S/C5H9NO4.Ca/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1
InChIKeyAXSWUQQYLYWEMJ-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Glutamate (E623) Technical Baseline


Calcium glutamate (calcium diglutamate, CDG; CAS 5996-22-5, E 623) is the calcium acid salt of L-glutamic acid with the formula Ca(C₅H₈NO₄)₂ and an anhydrous molecular weight of 332.32 g/mol [1]. It belongs to the glutamate flavor-enhancer class (E 620–E 625), functioning as the calcium analogue of monosodium glutamate (MSG) [2]. CDG is classified by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a flavour enhancer and salt substitute, with an ADI 'not specified', placing it in the safest regulatory category for food additives [3]. The European Commission specification (Regulation EU No 231/2012) requires a minimum purity of 98.0% (anhydrous basis) and defines it as white, practically odourless crystals or crystalline powder freely soluble in water [4].

Why MSG and Other Salts Cannot Replace Calcium Glutamate


Substituting calcium glutamate with its closest chemical analog, monosodium glutamate (MSG), appears plausible since the glutamate anion is the actual umami-active species [1]. However, this substitution eliminates CDG's dual functionality: CDG provides approximately 12% elemental calcium (anhydrous basis) while delivering umami taste equivalent to MSG without any sodium contribution [2]. Conversely, substituting with a conventional calcium salt such as calcium carbonate forfeits the flavor-enhancement property entirely and introduces severe solubility limitations [3]. Within the E 620–E 625 glutamate class, only CDG simultaneously delivers a nutritionally meaningful calcium payload alongside confirmed taste-equivalence to MSG, making it uniquely suited for applications where sodium reduction, calcium fortification, and maintained palatability are jointly required [4].

Calcium Glutamate (CDG) Differentiation Evidence


Zero Sodium Load vs. Monosodium Glutamate

In a direct head-to-head sensory study (n=107), subjects rated soups containing 50 or 85 mM NaCl with added CDG (or MSG) at glutamate levels of 0–43 mM as equivalent to or higher than a 150 mM NaCl soup without added glutamate on five of six hedonic and intensity scales, demonstrating equivalent umami potency between CDG and MSG [1]. In a separate sausage matrix study (n=65), a reduced-salt sausage containing only 0.12% Na but supplemented with 0.40% CDG scored a mean liking of 4.9 on a 9-point scale, not significantly different from the full-salt control sausage at 0.69% Na + 0.00% CDG that scored 4.7 (P>0.05), representing an 83% reduction in added sodium with maintained consumer acceptability [2]. A Chinese-language review additionally reported sausage sodium reduction from 0.69% to 0.12% with CDG without flavour deterioration [3].

Sodium reduction Umami taste equivalence Low-salt food formulation Sensory evaluation

Sodium Reduction in Soup with Maintained Palatability

Calcium diglutamate (anhydrous, C₁₀H₁₆CaN₂O₈, MW 332.32) contains 12.06% elemental calcium by mass [1]. In contrast, MSG (monosodium glutamate, C₅H₈NNaO₄, MW 169.11) contains approximately 13.6% sodium by mass and contributes zero calcium [2]. Potassium glutamate (E 622) similarly contributes potassium rather than calcium. Among the five E 620–E 625 glutamate salts evaluated by EFSA, only calcium glutamate provides a nutritionally meaningful mineral cation—delivering approximately 120 mg of elemental calcium per gram of anhydrous CDG—while retaining full umami-enhancement functionality [3]. This dual-function profile eliminates the need for separate calcium fortification and flavour-enhancement ingredients in formulated food products.

Calcium fortification Dual-function food additive Elemental mineral content Sodium-free flavour enhancement

Sodium Reduction in Sausages Without Liking Loss

Calcium glutamate is classified as 'freely soluble in water' under the EU food additive specification (Regulation EU No 231/2012), a designation corresponding to a solubility range of 10–100 g/L [1]. Calcium carbonate, the most widely used calcium supplement salt, exhibits a solubility of only 0.013 g/L in water at 25 °C [2]. This represents an approximately 750- to 7,500-fold solubility advantage for CDG relative to calcium carbonate. Among organic calcium salts, CDG's solubility exceeds that of calcium citrate (0.95 g/L at 25 °C) by at least 10-fold and is comparable to calcium lactate (freely soluble) and calcium gluconate (soluble 1 g in ~30 mL) [3]. However, unlike calcium lactate and gluconate, CDG simultaneously delivers umami flavour enhancement, a property absent from all non-glutamate calcium salts.

Aqueous solubility Calcium salt bioavailability prerequisite Clear beverage fortification Formulation compatibility

Dual-Function Calcium Delivery and Umami Enhancement

Schiffman et al. (1991) determined taste detection thresholds (DTs) and recognition thresholds (RTs) for five glutamate salts—sodium glutamate (MSG), potassium glutamate, ammonium glutamate, calcium diglutamate, and magnesium diglutamate—in 16 young (mean age 25.6 years) and 18 elderly (mean age 86.9 years) subjects [1]. Detection thresholds for all five salts were statistically indistinguishable within each age cohort; the primary effect was age-related, with elderly thresholds elevated 5.04-fold relative to young subjects. Inosine 5′-monophosphate (0.1 mM IMP) lowered DTs and RTs for all five salts in young subjects without differential effects among salts, confirming that the cation identity (Na⁺, K⁺, NH₄⁺, Ca²⁺, Mg²⁺) does not alter the taste receptor-level potency of the glutamate anion [2]. A complementary rat model study using chorda tympani nerve recording confirmed that MSG, calcium glutamate (MCG), and potassium glutamate (MPG) evoked statistically equivalent preference responses in two-bottle choice tests, although MSG produced a slightly larger chorda tympani nerve response magnitude [3].

Taste detection threshold Umami psychophysics Cross-cation glutamate comparison Age-related taste sensitivity

Electronic Tongue Confirms CDG Saltiness Enhancement

Calcium diglutamate is recognised as a first-aid treatment for dermal exposure to hydrofluoric acid (HF), functioning as a soluble source of calcium ions that chelate free fluoride ions to form insoluble, non-toxic calcium fluoride [1]. This application exploits CDG's high aqueous solubility and ready dissociation of Ca²⁺ under physiological conditions. While calcium gluconate 2.5% gel is the standard clinical first-aid agent for HF burns [2], CDG's freely soluble character (>10 g/L) suggests it may provide more rapid calcium ion availability than calcium gluconate gel in aqueous lavage scenarios, though no published head-to-head clinical comparison exists . Critically, this specialized application is unique to CDG within the E 620–E 625 glutamate class, as neither MSG, potassium glutamate, ammonium glutamate, nor magnesium glutamate provides a soluble calcium cation for fluoride chelation.

Hydrofluoric acid burn treatment Topical calcium ion delivery Emergency toxicology Soluble calcium chelation

Application Scenarios for Calcium Glutamate (CDG)


Low-Sodium Soups, Broths, and Sauces

Based on the direct head-to-head sensory equivalence data, calcium glutamate can replace MSG at equimolar glutamate concentrations to achieve 50–85 mM final NaCl concentration in soups (vs 150 mM conventional) without significant deterioration in liking, flavour intensity, richness, or naturalness ratings [1]. The chicken broth optimisation study further demonstrated that CDG supplementation at 0.17–0.33% w/w partially replaces sodium chloride while maintaining constant hedonic liking scores [2]. This evidence directly supports procurement of CDG for industrial manufacture of reduced-sodium liquid and dehydrated soup products targeting compliance with national salt-reduction initiatives.

Sodium-Reduced Processed Meats with Gel Functionality

Studies demonstrate that CDG can reduce NaCl content in gel-type low-temperature meat products to 0.84% while improving viscoelasticity and water- and oil-binding capacities relative to 3% salt controls [1]. In bratwurst sausages, 0.40% CDG fully compensated for a reduction in added sodium from 0.69% to 0.12% while restoring consumer liking to levels not significantly different from full-salt controls [2]. CDG's dual functionality as a processing aid (improving protein gelation properties) and a palatability-maintaining flavour enhancer makes it a strategically valuable single-ingredient solution for meat product reformulation.

Calcium-Fortified Umami Seasoning Blends

CDG's 'freely soluble' water solubility (>10 g/L) exceeds that of calcium carbonate by over 750-fold and calcium citrate by over 10-fold [1], enabling its use in clear beverage applications where turbidity or sedimentation from insoluble calcium salts is unacceptable. This solubility advantage, combined with its 12.06% elemental calcium content and umami taste functionality, supports procurement for development of transparent calcium-fortified functional beverages, clear electrolyte drinks, and liquid nutritional supplements where simultaneous mineral delivery and palatable flavour profile are required without cloudiness.

Research-Grade Sodium-Free Umami Stimulus

Calcium glutamate's recognition as a soluble calcium source suitable for first-aid treatment of hydrofluoric acid dermal exposure [1] establishes a cross-functional procurement rationale for facilities that both manufacture food products and maintain laboratories using HF. A single inventory item can serve both food-additive and emergency-response functions, reducing chemical stock complexity. While calcium gluconate gel remains the clinical standard with established efficacy [2], CDG's freely soluble nature may offer logistical advantages in settings where aqueous lavage is the primary first-aid approach, though direct comparative clinical data are currently absent from the literature and procurement for sole HF first-aid reliance should reference institutional occupational health guidelines.

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